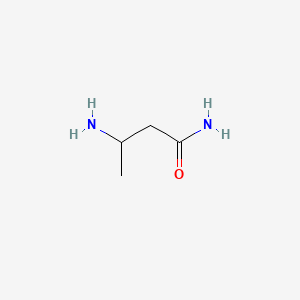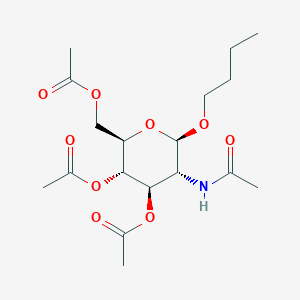
3-Aminobutanamid
Übersicht
Beschreibung
3-Aminobutanamide is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butanamide, where an amino group is attached to the third carbon atom of the butanamide chain.
Wissenschaftliche Forschungsanwendungen
3-Aminobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminobutanamide can be synthesized through several methods. One common approach involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.
Industrial Production Methods: In industrial settings, 3-Aminobutanamide is often produced using a combination of biotransformation and chemical synthesis. The process typically involves the use of L-threonine as a starting material, which is converted to L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis to yield 3-Aminobutanamide .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminobutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Wirkmechanismus
The mechanism of action of 3-Aminobutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules, influencing various biochemical pathways. For instance, in the synthesis of anti-epileptic drugs, it serves as a key intermediate, contributing to the drug’s efficacy by interacting with neuronal receptors and modulating neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
2-Aminobutanamide: Similar in structure but with the amino group attached to the second carbon atom.
3-Hydroxybutyramide: Contains a hydroxyl group instead of an amino group on the third carbon atom.
Comparison:
3-Aminobutanamide vs. 2-Aminobutanamide: The position of the amino group affects the compound’s reactivity and biological activity. 3-Aminobutanamide is more commonly used in the synthesis of specific pharmaceuticals due to its favorable reaction profile.
3-Aminobutanamide vs. 3-Hydroxybutyramide: The presence of an amino group in 3-Aminobutanamide makes it more reactive in nucleophilic substitution reactions compared to the hydroxyl group in 3-Hydroxybutyramide.
3-Aminobutanamide stands out due to its unique structure and versatile applications in various scientific fields. Its ability to undergo diverse chemical reactions and serve as a precursor in the synthesis of bioactive molecules highlights its significance in research and industry.
Eigenschaften
IUPAC Name |
3-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVXVVYHNZUDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448667 | |
| Record name | 3-aminobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-32-0 | |
| Record name | 3-Aminobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-aminobutanamide chosen as a model compound for this study on peptide folding?
A1: 3-Aminobutanamide serves as a simplified representation of a peptide backbone unit. Its conformational flexibility and presence of both amine and amide groups make it suitable for studying the energetics associated with rotations around bonds in peptides, crucial for understanding peptide folding.
Q2: How did the researchers improve the accuracy of the OPLS-AA force field for simulating the β-heptapeptide folding using 3-aminobutanamide?
A2: The researchers used high-level quantum mechanical calculations (HF/6-31G, B3LYP/6-31G, and B3LYP/6-311+G*) to determine the conformational energetics of 3-aminobutanamide in a vacuum []. This data was then utilized to refine the torsional parameters within the OPLS-AA force field. By improving the accuracy of these parameters, which govern rotations around bonds, the researchers aimed for a more realistic simulation of the β-heptapeptide's folding process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)




![7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1278304.png)






